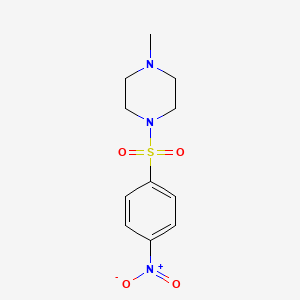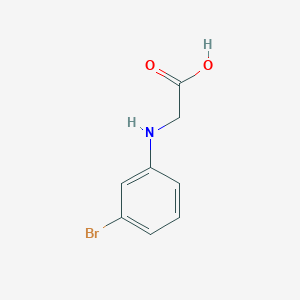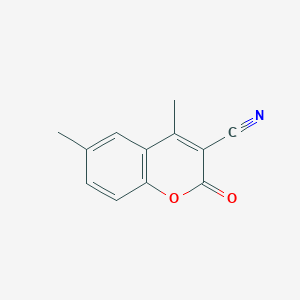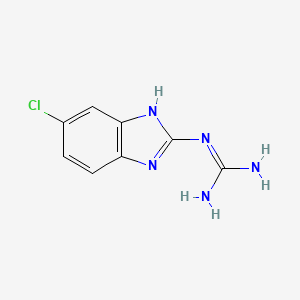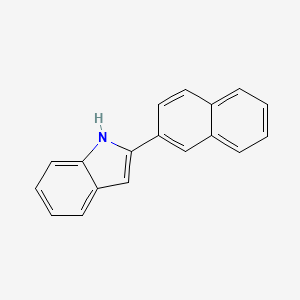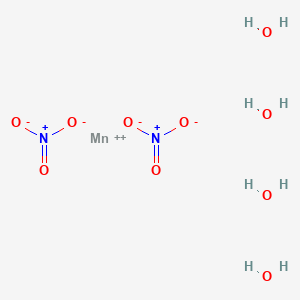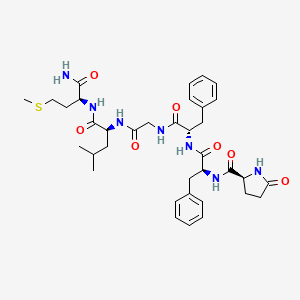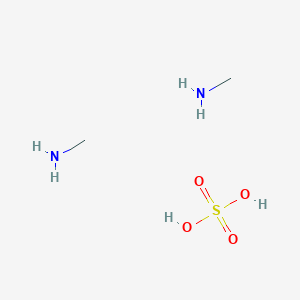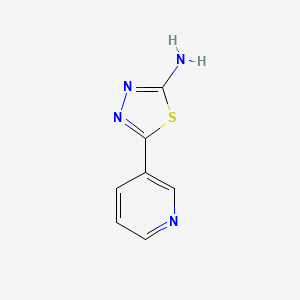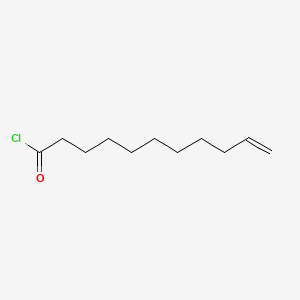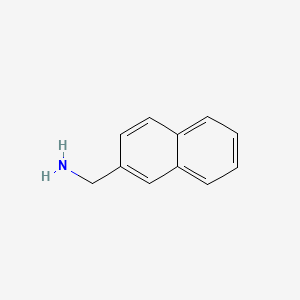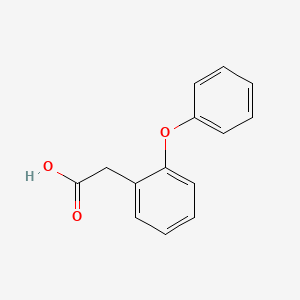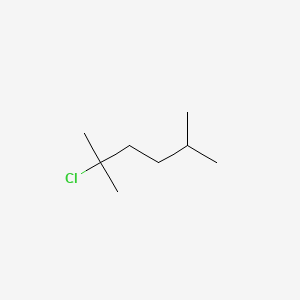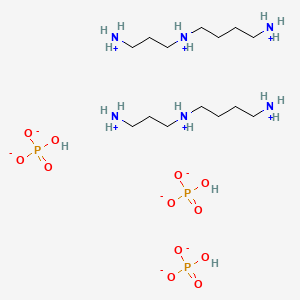
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is an organic compound with a wide range of applications in various fields such as pharmaceuticals, agriculture, and industry. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals and as a reagent for the synthesis of other organic compounds. This compound is also known for its solubility in water and its crystalline solid form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) typically involves the reaction of 1,4-butanediamine with 3-aminopropylamine in the presence of phosphoric acid. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid→1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Studied for its role in biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (11): Similar structure but different stoichiometry.
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (12): Another variant with different stoichiometry.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is unique due to its specific stoichiometry, which can influence its reactivity and applications. The presence of multiple phosphate groups can enhance its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.
特性
CAS番号 |
49721-50-8 |
|---|---|
分子式 |
C14H47N6O12P3 |
分子量 |
584.48 g/mol |
IUPAC名 |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChIキー |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
正規SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Key on ui other cas no. |
49721-50-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


